8-溴-3-甲基-1H-嘌呤-2,6(3H,7H)-二酮
描述
Synthesis Analysis
The synthesis of purine derivatives, including those with bromine substituents, often involves the modification of purine-6,8-diones. These modifications can include ionization, methylation, and the introduction of protective groups to enable further chemical transformations. For instance, purine-6,8-diones have been classified based on their substituents, affecting their reactivity and the site of methylation. Methylation reactions, particularly, are influenced by the position of the substituents, with sterically hindered sites directing the methylation to alternative positions (Rahat, Bergmann, & Tamir, 1974).
Molecular Structure Analysis
The molecular structure of brominated purine derivatives, including 8-bromo substituted compounds, has been studied through various techniques, including crystallography. These studies reveal details about the conformation and stereochemistry of the molecules. For example, the syn conformation observed in brominated purine nucleosides, as opposed to the more common anti conformation, indicates the influence of the bromine substituent on the molecule's structure (Tavale & Sobell, 1970).
Chemical Reactions and Properties
Brominated purine derivatives participate in a variety of chemical reactions, including nucleophilic substitutions. These reactions can lead to the formation of unusual products, depending on the reactants and conditions employed. For instance, the reaction of 8-bromo-substituted 3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones with trisamine in DMF resulted in unexpected 8-dimethylamino-substituted products, showcasing the reactivity of the bromine atom in these compounds (Khaliullin & Shabalina, 2020).
Physical Properties Analysis
The physical properties of purine derivatives, including those with bromine substituents, are influenced by their molecular structure. Factors such as hydrogen bonding, molecular packing, and intermolecular interactions play significant roles in determining these properties. Quantitative investigations into the intermolecular interactions present in xanthine derivatives, for instance, have revealed insights into their crystal packing and the contributions of electrostatic and dispersion energy components to their stability (Shukla, Bandopadhyay, Sathe, & Chopra, 2020).
Chemical Properties Analysis
The chemical properties of brominated purine derivatives are characterized by their reactivity towards various chemical reagents. The presence of bromine atoms in these compounds not only influences their reactivity but also enables selective transformations, such as alkylation and cycloaddition reactions, leading to a diverse array of derivatives with potential biological activities (Khaliullin, Shabalina, & Sharafutdinov, 2015).
科学研究应用
抗抑郁活性:该化合物的衍生物,例如 3-甲基-7-(1,1-二氧噻环-3-基)-8-环己基氨基-1-乙基-1H-嘌呤-2,6(3H,7H)-二酮,已显示出潜在的抗抑郁活性 (哈利乌林等人,2018)。
合成新的衍生物:研究重点是合成新的衍生物,例如 6-嘌呤硒基和 8-(1,3,4-噻二唑基)-7-苄基-1,3-二甲基-1H-嘌呤-2,6(3H,7H)-二酮衍生物,提供结构见解和潜在的新应用 (戈布里,2020)。
5-HT 受体拮抗活性:某些衍生物,如 8-氨基-1,3-二甲基-1H-嘌呤-2,6(3H,7H)-二酮的 7-芳基哌嗪基烷基和 7-四氢异喹啉基烷基衍生物,对血清素受体表现出拮抗活性,这在神经科学和药理学中具有重要意义 (兹穆德奇等人,2015)。
新的合成程序:各种研究开发了相关化合物的新的合成程序,展示了这种化学结构在创建新化合物中的多功能性和潜力 (哈利乌林等人,2009;哈利乌林和克伦,2010)。
生物活性化合物的分离:涉及从红藻中分离溴酚和溴化四氢异喹啉的研究表明,相关化合物在抗炎和抗氧化治疗中的潜力 (马等人,2007)。
合成中的噻乙烯基保护:噻乙烯基保护已用于合成 8-取代的 1-苄基-3-甲基-3,7-二氢-1H-嘌呤-2,6-二酮,显示了相关化合物的化学多功能性和合成潜力 (哈利乌林和沙巴利纳,2020)。
属性
IUPAC Name |
8-bromo-3-methyl-7H-purine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4O2/c1-11-3-2(8-5(7)9-3)4(12)10-6(11)13/h1H3,(H,8,9)(H,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEQVEJOXGBDGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364285 | |
Record name | 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione | |
CAS RN |
93703-24-3 | |
Record name | 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-BROMO-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using 8-Bromo-3-methyl-xanthine in the synthesis of Linagliptin?
A1: The research paper describes a novel, simplified method for synthesizing Linagliptin []. 8-Bromo-3-methyl-xanthine is a crucial starting material in this process. It reacts with 1-bromo-2-butyne, followed by a reaction with 2-chloro-4-methyl-quinazoline in a one-pot synthesis. This efficient approach bypasses intermediate purification steps, directly yielding a key Linagliptin intermediate: 8-bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione. This intermediate is then reacted with (R)-3-aminopiperidine dihydrochloride to produce Linagliptin. This streamlined approach offers advantages in terms of operational simplicity and improved yield of the key intermediate, contributing to a more efficient and cost-effective synthesis of Linagliptin [].
Q2: Are there alternative synthetic routes to Linagliptin that do not use 8-Bromo-3-methyl-xanthine?
A2: While the provided research focuses on a specific synthetic route using 8-Bromo-3-methyl-xanthine [], it's important to note that alternative synthetic pathways for Linagliptin likely exist. Exploration of different starting materials, reagents, and reaction conditions is common in organic chemistry to optimize synthesis for factors like yield, purity, cost, and environmental impact. A comprehensive literature search in chemistry journals and patent databases would be necessary to identify and compare alternative synthetic routes for Linagliptin.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。